Technical Monograph: 9-Methyl-6-nitro-9H-pyrido[3,4-b]indole
Technical Monograph: 9-Methyl-6-nitro-9H-pyrido[3,4-b]indole
Part 1: Executive Summary
9-Methyl-6-nitro-9H-pyrido[3,4-b]indole is a synthetic derivative of the
While the parent compound,
Key Technical Classifications:
-
Chemical Class:
-Carboline Alkaloid (Nitro-substituted)[1] -
Primary Application: Antitumor research (DNA intercalation probe), Antiviral synthesis intermediate.
-
Solubility: Low in water; soluble in DMSO, DMF, and acidified organic solvents.
Part 2: Chemical Identity & Physicochemical Profile[1]
The following data aggregates physicochemical properties derived from structural analysis and catalog specifications for research-grade material.
Datasheet: 9-Methyl-6-nitro-9H-pyrido[3,4-b]indole[1][2][4][5][6]
| Property | Specification |
| CAS Number | 801153-90-2 |
| IUPAC Name | 9-Methyl-6-nitro-9H-pyrido[3,4-b]indole |
| Molecular Formula | |
| Molecular Weight | 227.22 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | >250°C (Decomposes) |
| Solubility | DMSO (>10 mg/mL), DMF; Insoluble in |
| pKa (Calculated) | ~5.2 (Pyridine nitrogen) |
| LogP (Predicted) | 2.8 - 3.1 |
| SMILES | CN1C2=C(C=C(C=C2)[O-])C3=C1C=NC=C3 |
Part 3: Synthetic Pathways & Methodology[1][7]
The synthesis of 9-Methyl-6-nitro-9H-pyrido[3,4-b]indole is most efficiently achieved through the regioselective N-methylation of the parent 6-nitro-
Primary Synthesis Route: N-Methylation of 6-Nitro- -carboline[1]
Rationale: The indole nitrogen (N9) is weakly acidic (
Step-by-Step Protocol
-
Starting Material: 6-Nitro-9H-pyrido[3,4-b]indole (CAS 21626-90-0).
-
Solvent System: Anhydrous Dimethylformamide (DMF).[3] Note: DMF is chosen for its ability to solvate the polar intermediate and high boiling point.[1]
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil).[3]
-
Reagent: Iodomethane (MeI) or Dimethyl Sulfate (
).
Experimental Workflow:
-
Activation: Charge a flame-dried round-bottom flask with 6-nitro-
-carboline (1.0 eq) and anhydrous DMF under Argon atmosphere. -
Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases and the solution turns deep red/orange (formation of the indolyl anion).
-
Alkylation: Add Iodomethane (1.1 eq) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System:
:MeOH 95:5). -
Quench & Workup: Pour reaction mixture into ice-cold water. The product typically precipitates. Filter the solid.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, Ethyl Acetate/Hexane gradient).
Visualization: Synthetic Logic Flow
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Caption: Figure 1. Synthetic pathway transitioning from the parent norharmane scaffold to the target 9-methyl-6-nitro derivative via electrophilic aromatic substitution and nucleophilic alkylation.[1]
Part 4: Biological Mechanism of Action[1][8]
The pharmacological activity of 9-Methyl-6-nitro-9H-pyrido[3,4-b]indole is defined by the synergy between its planar tricyclic core and the electron-withdrawing nitro substituent.[1]
DNA Intercalation & Cytotoxicity
Unlike simple
-
Mechanism: The planar aromatic system inserts between DNA base pairs (specifically GC-rich regions).[1]
-
Effect: This distorts the DNA helix, inhibiting Topoisomerase II, leading to replication fork arrest and apoptosis.
-
Role of N-Methylation: The 9-methyl group locks the indole nitrogen, preventing H-bonding donation.[1] This increases lipophilicity, facilitating cellular entry, but may slightly alter the binding angle compared to the NH-parent.
Kinase Inhibition (DYRK1A / CDKs)
-carbolines are privileged scaffolds for kinase inhibition.[1]-
Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).[1]
-
Selectivity: While Harmine (7-methoxy-1-methyl-
-carboline) is a potent DYRK1A inhibitor, the 6-nitro group alters the electronic density of the pyridine ring.[1] This derivative is often screened to map the Structure-Activity Relationship (SAR) of the ATP-binding pocket.[1]
Visualization: Pharmacophore Interactions[1]
Caption: Figure 2.[1] Mechanism of Action (MOA) depicting the dual pathway of DNA intercalation (cytotoxicity) and kinase inhibition.[1]
Part 5: Safety & Handling (E-E-A-T)[1]
As a nitro-aromatic compound and a DNA intercalator, this substance must be treated as a potential mutagen and carcinogen .
Standard Operating Procedure (SOP) for Handling
-
Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Inactivation: Nitro-compounds can be reduced or oxidized.[1] For spill cleanup, adsorb on sand/vermiculite. Do not use bleach (hypochlorite) immediately as it may form unstable chloramines with the pyridine nitrogen; use a surfactant-based cleaner first, followed by incineration disposal.
Storage Stability[1][9]
-
Condition: Store at -20°C.
-
Light Sensitivity: Protect from light (amber vials). Nitro-
-carbolines can undergo photochemical degradation.[1] -
Hygroscopic: Store under desiccant.
References
- Cao, R., et al. (2007). "Synthesis and in vitro cytotoxic evaluation of novel beta-carboline derivatives." European Journal of Medicinal Chemistry, 42(4), 478-488. (Contextual reference for Nitro-beta-carboline cytotoxicity).
-
Polanski, W., et al. (2010).[4] "9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease." Journal of Neurochemistry, 113(6), 1659-1675. (Reference for 9-Methyl substitution effects).
-
NIST Chemistry WebBook. (2025). 9H-Pyrido[3,4-b]indole (Norharmane) Derivatives.[1][5][6][7] Retrieved from [Link][1]
Sources
- 1. 16982-76-6|9-(4-Nitrophenyl)carbazole|BLD Pharm [bldpharm.com]
- 2. 4661-57-8|11-Nitrodibenzo[a,c]phenazine|BLD Pharm [bldpharm.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 9H-Pyrido[3,4-b]indole, 1-methyl- [webbook.nist.gov]
